molecular formula C20H21N3S B3296150 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-34-2

8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3296150
CAS No.: 892299-34-2
M. Wt: 335.5 g/mol
InChI Key: AOBCABIXZSRBPE-UHFFFAOYSA-N
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Description

8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]decene core with a benzyl group at position 8, a phenyl group at position 3, and a thione functional group at position 2. The spiro[4.5] ring system comprises a four-membered and a five-membered ring sharing a common sp³-hybridized nitrogen atom.

The benzyl substituent at position 8 introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl groups like methyl or ethyl .

Properties

IUPAC Name

8-benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3S/c24-19-18(17-9-5-2-6-10-17)21-20(22-19)11-13-23(14-12-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBCABIXZSRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=S)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the final spiro compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .

Chemical Reactions Analysis

8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathways .

Scientific Research Applications

8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition or activation of enzymatic functions, leading to downstream effects that are of interest in therapeutic research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with key analogs, highlighting structural variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Availability/Price (USD)
This compound Benzyl (8), Phenyl (3) Not explicitly reported ~353 (estimated) High lipophilicity; potential kinase inhibition Not commercially listed
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Methyl (8), Phenyl (3) C₁₄H₁₇N₃S 259.37 Lower steric hindrance; available for screening (95% purity, 2-8°C storage) $206/100mg (AS97344)
8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Ethyl (8), Phenyl (3) C₁₅H₁₉N₃S 273.40 Moderate lipophilicity; used in high-throughput assays 35 mg available
3-(4-Chlorophenyl)-8-isopropyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Isopropyl (8), 4-Cl-Phenyl (3) C₁₆H₁₉ClN₃S 320.86 Electron-withdrawing Cl enhances reactivity; discontinued Discontinued
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione Ethyl (8), 4-Fluorobenzoyl (1) C₂₂H₂₂FN₃OS 395.49 Fluorine improves metabolic stability; 90% purity $574/1mg, $639/5mg

Structural and Functional Insights:

Substituent Effects on Bioactivity: The benzyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in spirocyclic kinase inhibitors . Electron-withdrawing substituents (e.g., 4-Cl in Entry 4) may increase electrophilicity, influencing reactivity in nucleophilic environments .

Physicochemical Properties :

  • Lipophilicity follows the trend: Benzyl > Isopropyl > Ethyl > Methyl. This impacts pharmacokinetics, with benzyl derivatives favoring longer half-lives but poorer aqueous solubility.
  • Fluorinated analogs (e.g., Entry 5) exhibit enhanced metabolic stability due to reduced oxidative degradation .

Synthetic and Commercial Considerations :

  • Methyl and ethyl derivatives are more readily available for research (e.g., AS97344 at $206/100mg) , while benzyl and isopropyl analogs face supply limitations .
  • Crystallographic studies of related spiro compounds utilize SHELX software for structure refinement, underscoring the importance of ring-puckering analysis in conformational studies .

Biological Activity

8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C20H21N3SC_{20}H_{21}N_{3}S, and it belongs to the class of triazaspirodecane derivatives, which are recognized for their potential biological activities and applications in medicinal chemistry. The compound's structural features suggest it may interact with various biological targets, including enzymes and receptors, making it a candidate for further pharmacological research.

Enzyme Interaction Studies

Research into enzyme interactions is critical for understanding the pharmacological profile of this compound. Initial findings suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These interactions could have implications for drug design and therapeutic applications.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes several related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC13H17N3OC_{13}H_{17}N_{3}OLacks sulfonyl group; simpler structure
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneC20H21N3O2C_{20}H_{21}N_{3}O_{2}Contains a benzyl group instead of sulfonyl; different reactivity
2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-oneC15H18N4OC_{15}H_{18}N_{4}OFeatures an isopropyl group; different steric properties

These comparisons illustrate the uniqueness of this compound in terms of its functional groups and potential reactivity profiles.

Case Studies and Experimental Data

While specific case studies focusing solely on this compound are scarce, research has indicated its potential as a therapeutic agent in various contexts. For example:

  • Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structural features may exhibit anticonvulsant properties in animal models. This opens avenues for exploring the efficacy of 8-Benzyl derivatives in seizure disorders.
  • Antimicrobial Properties : Some triazole derivatives have shown antimicrobial activity against various pathogens. Investigating the antimicrobial potential of 8-Benzyl derivatives could provide insights into their applicability in treating infections.

Ongoing Research Directions

Current research efforts are focused on elucidating the full pharmacological profile of this compound through:

  • In vitro and In vivo Studies : Conducting comprehensive studies to assess the compound's biological activity against a range of targets and conditions.
  • Structure–Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure influence its biological activity can guide future drug design efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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